
(3-Biphenyl-4-yl-1,1-dimethyl-prop-2-ynyloxy)-trimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Biphenyl-4-yl-1,1-dimethyl-prop-2-ynyloxy)-trimethyl-silane is an organosilicon compound with the molecular formula C20H24OSi. This compound is characterized by the presence of a biphenyl group, a dimethyl-prop-2-ynyloxy moiety, and a trimethyl-silane group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Biphenyl-4-yl-1,1-dimethyl-prop-2-ynyloxy)-trimethyl-silane typically involves the reaction of biphenyl derivatives with trimethylsilyl-protected alkynes. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, where a biphenyl halide reacts with a trimethylsilyl-protected alkyne in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, solvent, and catalyst concentration, to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(3-Biphenyl-4-yl-1,1-dimethyl-prop-2-ynyloxy)-trimethyl-silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trimethyl-silane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while reduction can produce biphenyl alcohols.
Scientific Research Applications
(3-Biphenyl-4-yl-1,1-dimethyl-prop-2-ynyloxy)-trimethyl-silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of advanced materials and as a precursor for the synthesis of other organosilicon compounds.
Mechanism of Action
The mechanism of action of (3-Biphenyl-4-yl-1,1-dimethyl-prop-2-ynyloxy)-trimethyl-silane involves its interaction with specific molecular targets and pathways. The biphenyl group can engage in π-π interactions with aromatic systems, while the trimethyl-silane group can participate in hydrophobic interactions. These interactions influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
Trimethylsilyl-protected alkynes: Compounds with a trimethylsilyl group attached to an alkyne moiety.
Biphenyl derivatives: Various derivatives with different functional groups attached to the biphenyl core.
Uniqueness
(3-Biphenyl-4-yl-1,1-dimethyl-prop-2-ynyloxy)-trimethyl-silane is unique due to its combination of a biphenyl group, a dimethyl-prop-2-ynyloxy moiety, and a trimethyl-silane group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C20H24OSi |
|---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
trimethyl-[2-methyl-4-(4-phenylphenyl)but-3-yn-2-yl]oxysilane |
InChI |
InChI=1S/C20H24OSi/c1-20(2,21-22(3,4)5)16-15-17-11-13-19(14-12-17)18-9-7-6-8-10-18/h6-14H,1-5H3 |
InChI Key |
GOPYEAYKCFHNRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C2=CC=CC=C2)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


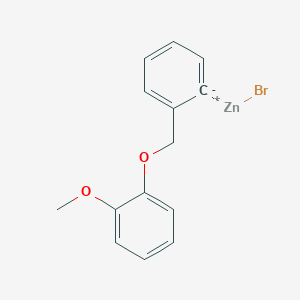
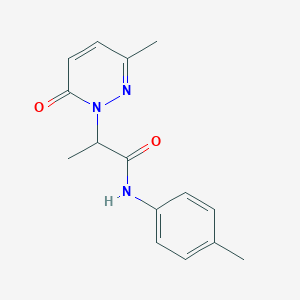
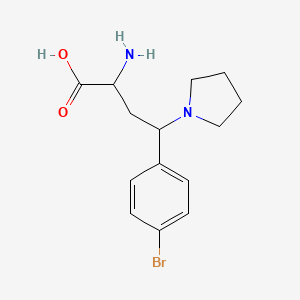
![2-((3-Nitrophenyl)amino)-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B14880705.png)

![(2Z)-7-[(dimethylamino)methyl]-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B14880713.png)


![2-methyl-6,7-dihydro-5H-pyrimido[4,5-d]thieno[3,2-b]azepine](/img/structure/B14880745.png)
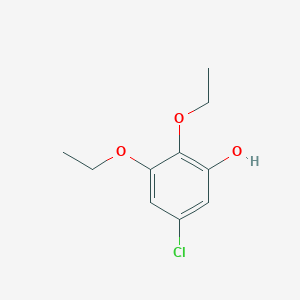
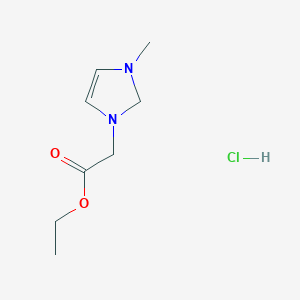
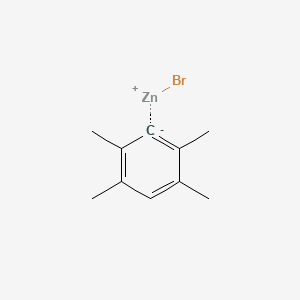

![pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B14880790.png)
